molecular formula C21H17Cl2NO2 B1678593 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid CAS No. 313674-97-4

2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

Cat. No. B1678593
M. Wt: 386.3 g/mol
InChI Key: ZCQOSCDABPVAFB-UHFFFAOYSA-N
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Description

“2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid” is a chemical compound with the molecular formula C21H17Cl2NO2 . It is also known as PD-118057 .


Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis .

Scientific Research Applications

Polymorphism and Co-crystal Salt Formation

Research on derivatives of 2-((2,6-Dichlorophenyl)amino)benzoic acid, which is structurally similar to 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid, has focused on polymorphism and co-crystal salt formation. This study highlights the potential of these compounds in developing non-steroidal anti-inflammatory drugs (NSAIDs) and understanding their crystalline forms for pharmaceutical applications (Zhoujin et al., 2022).

Antimicrobial Properties

Research involving derivatives of 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which are structurally related, indicates significant antimicrobial activities. These compounds, synthesized from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid, show promise against various microbial pathogens (Patel & Shaikh, 2011).

GABAB Receptor Antagonists

Compounds such as CGP 52432, CGP 54062, CGP 54626, and CGP 55845, which share structural similarities with 2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid, have been studied as potent GABAB receptor antagonists. Their effectiveness in neurological studies indicates the potential of similar compounds in neuropharmacology (Brugger et al., 1993).

properties

IUPAC Name

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQOSCDABPVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432075
Record name PD-118057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid

CAS RN

313674-97-4
Record name PD-118057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-118057
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid
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Citations

For This Compound
24
Citations
A Nessler, O Okada, Y Kinoshita, K Nishimura… - 2023 - chemrxiv.org
The formulation of active pharmaceutical ingredients involves discovering stable crystal packing arrangements, or polymorphs, each of which has distinct pharmaceutically relevant …
Number of citations: 0 chemrxiv.org
A Gardner, MC Sanguinetti - Molecular Pharmacology, 2015 - ASPET
Compounds can activate human ether-à-go-go–related gene 1 (hERG1) channels by several different mechanisms, including a slowing of deactivation, an increase in single channel …
Number of citations: 8 molpharm.aspetjournals.org
W Wu, A Gardner, MC Sanguinetti - Molecular pharmacology, 2015 - ASPET
Block of human ether-à-go-go–related gene 1 (hERG1) K + channels by many drugs delays cardiac repolarization, prolongs QT interval, and is associated with an increased risk of …
Number of citations: 22 molpharm.aspetjournals.org
W Wu, A Gardner, MC Sanguinetti - Molecular pharmacology, 2015 - ASPET
Activation of human ether-a-go-go–related gene 1 (hERG1) K + channels mediates repolarization of action potentials in cardiomyocytes. RPR-260243 [(3R,4R)-4-[3-(6-methoxy-quinolin…
Number of citations: 19 molpharm.aspetjournals.org
A Gardner, W Wu, S Thomson, EM Zangerl-Plessl… - Molecular …, 2017 - ASPET
Outward current conducted by human ether-à-go-go–related gene type 1 (hERG1) channels is a major determinant of action potential repolarization in the human ventricle. Ginsenoside …
Number of citations: 6 molpharm.aspetjournals.org
F Potet, AN Lorinc, S Chaigne, CR Hopkins… - Journal of Biological …, 2012 - ASBMB
The human Ether-à-go-go-related gene (hERG)-encoded K + current, I Kr is essential for cardiac repolarization but is also a source of cardiotoxicity because unintended hERG inhibition …
Number of citations: 28 www.jbc.org
TL Lu, WT Chang, CH Chan, SN Wu - Frontiers in Pharmacology, 2019 - frontiersin.org
Tolvaptan (TLV), an oral non-peptide antagonist of vasopressin V 2 receptor, has been increasingly used for managements in patients with hyponatremia and/or syndrome of …
Number of citations: 16 www.frontiersin.org
HY Cho, TH Chuang, SN Wu - Biomedicines, 2021 - mdpi.com
SM-102 (1-octylnonyl 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]-octanoate) is an amino cationic lipid that has been tailored for the formation of lipid nanoparticles and it is …
Number of citations: 12 www.mdpi.com
K Lansu, S Gentile - Cell death & disease, 2013 - nature.com
Traditionally the hERG1 potassium channel has been known to have a fundamental role in membrane excitability of several mammalian cells including cardiac myocytes. hERG1 has …
Number of citations: 63 www.nature.com
AJ Nessler, O Okada, MJ Hermon, H Nagata… - Journal of applied …, 2022 - scripts.iucr.org
During in silico crystal structure prediction of organic molecules, millions of candidate structures are often generated. These candidates must be compared to remove duplicates prior to …
Number of citations: 2 scripts.iucr.org

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